1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-amine 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17880300
InChI: InChI=1S/C10H18BN3O2/c1-9(2)10(3,4)16-11(15-9)7-6-14(5)13-8(7)12/h6H,1-5H3,(H2,12,13)
SMILES:
Molecular Formula: C10H18BN3O2
Molecular Weight: 223.08 g/mol

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC17880300

Molecular Formula: C10H18BN3O2

Molecular Weight: 223.08 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-amine -

Specification

Molecular Formula C10H18BN3O2
Molecular Weight 223.08 g/mol
IUPAC Name 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-3-amine
Standard InChI InChI=1S/C10H18BN3O2/c1-9(2)10(3,4)16-11(15-9)7-6-14(5)13-8(7)12/h6H,1-5H3,(H2,12,13)
Standard InChI Key LZZMPZVWYYDSOT-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2N)C

Introduction

Structural and Chemical Properties

The compound’s molecular architecture combines a pyrazole ring with a boronate ester moiety, conferring stability and reactivity. Its IUPAC name, 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-3-amine, reflects the substituents: a methyl group at the pyrazole’s 1-position, a pinacol boronate ester at the 4-position, and an amine group at the 3-position. The molecular formula C₁₀H₁₈BN₃O₂ corresponds to a molecular weight of 223.08 g/mol, with the following key features:

PropertyValue
CAS NumberVC17880300
Molecular FormulaC₁₀H₁₈BN₃O₂
Molecular Weight223.08 g/mol
SMILESCN1C=C(C=N1)B1OC(C)(C)C(C)(C)O1
InChI KeyLZZMPZVWYYDSOT-UHFFFAOYSA-N

The boronate ester group enhances stability compared to free boronic acids, mitigating protodeboronation and oxidation risks . This stability is critical for storage and handling in synthetic workflows.

Synthesis and Optimization

The synthesis of 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-amine typically involves palladium-catalyzed cross-coupling between halogenated pyrazole precursors and pinacolborane derivatives. A representative protocol includes:

  • Substrate Preparation: Bromination of 1-methyl-1H-pyrazol-3-amine at the 4-position using N-bromosuccinimide (NBS) in dichloromethane.

  • Borylation: Reaction of the bromopyrazole with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ catalyst, potassium acetate base, and 1,4-dioxane solvent at 80–100°C .

  • Purification: Column chromatography or recrystallization to isolate the product in >95% purity.

Table 1: Key Reaction Parameters for Boronate Ester Synthesis

ParameterCondition
CatalystPd(dppf)Cl₂ (2 mol%)
Solvent1,4-Dioxane
Temperature80–100°C
Reaction Time12–24 hours
Yield70–85%

This method aligns with established strategies for synthesizing boronate esters, leveraging palladium’s ability to facilitate transmetalation and reductive elimination .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s boronate ester group enables its use in Suzuki-Miyaura reactions, forming carbon-carbon bonds with aryl or heteroaryl halides. For example, coupling with 4-bromoaniline under Pd(PPh₃)₄ catalysis produces biaryl amines, valuable intermediates in drug discovery.

Table 2: Representative Suzuki-Miyaura Reaction Outcomes

Partner HalideProductYield (%)
4-Bromoaniline4-(Pyrazol-3-amine)aniline78
2-Chloropyridine2-(Pyrazol-3-amine)pyridine65

Pharmaceutical Intermediate

The amine group at the pyrazole’s 3-position allows further functionalization, such as acylation or alkylation, to generate targeted bioactive molecules. For instance, acylation with acetic anhydride yields N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetamide, a potential kinase inhibitor precursor.

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